PR-104 - 851627-62-8

PR-104

Catalog Number: EVT-279624
CAS Number: 851627-62-8
Molecular Formula: C14H20BrN4O12PS
Molecular Weight: 579.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nitrogen Mustard Prodrug PR-104 is a non-toxic, small-molecule, hypoxia-activated, 3,5-dinitrobenzamide nitrogen mustard pre-prodrug with potential antitumor activity. Upon intravenous administration, PR-104 is converted by systemic phosphatases to the alcohol intermediate PR-104A, which is reduced to form the active DNA-crosslinking mustard species hydroxylamine PR-104H intracellularly under hypoxic conditions. PR-104H specifically crosslinks hypoxic tumor cell DNA, resulting in the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis in susceptible hypoxic tumor cell populations while sparing normoxic tissues.
Overview

PR-104 is a bioreductive pre-prodrug classified as a phosphate ester dinitrobenzamide mustard. It is designed to selectively target and kill hypoxic tumor cells by converting into its active form, PR-104A, which subsequently generates reactive nitrogen mustards that crosslink DNA, leading to cytotoxic effects. This compound is under investigation in various clinical trials for its efficacy in treating solid tumors.

Source and Classification

PR-104 is derived from the dinitrobenzamide mustard family of compounds. It is classified as a bioreductive prodrug, meaning it requires metabolic activation in hypoxic conditions to exert its therapeutic effects. The compound is primarily studied in oncology for its potential to enhance the effectiveness of traditional chemotherapy agents, such as gemcitabine and docetaxel, by exploiting the unique microenvironments of solid tumors .

Synthesis Analysis

The synthesis of PR-104 involves a multi-step chemical process that typically begins with the preparation of the dinitrobenzamide precursor. The key steps include:

  1. Formation of the Phosphate Ester: The initial step involves the introduction of a phosphate group to create the phosphate ester form of PR-104.
  2. Hydrolysis: Upon administration, PR-104 undergoes rapid hydrolysis in vivo to produce PR-104A.
  3. Activation: PR-104A is activated by one-electron reductases in hypoxic cells or by aldo-keto reductase 1C3, leading to the formation of hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are responsible for DNA crosslinking .

Technical Details

The synthesis methods are typically validated using high-performance liquid chromatography coupled with mass spectrometry to ensure purity and correct structural formation.

Molecular Structure Analysis

The molecular structure of PR-104 can be described as follows:

  • Molecular Formula: C₁₃H₁₅ClN₂O₈P
  • Molecular Weight: Approximately 367.69 g/mol
  • Structural Features: The structure includes a dinitrobenzamide moiety linked to a phosphate group, which is crucial for its bioreductive properties.

Data

The compound exhibits specific stereochemical configurations that influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

PR-104 undergoes several key chemical reactions:

  1. Hydrolysis: Converts PR-104 into PR-104A through the action of phosphatases.
  2. Reduction: In hypoxic environments, PR-104A is reduced by enzymes such as NADPH-cytochrome P450 oxidoreductase, leading to the formation of reactive metabolites (PR-104H and PR-104M).
  3. DNA Crosslinking: These metabolites subsequently react with DNA, forming crosslinks that inhibit replication and transcription, ultimately inducing cell death .

Technical Details

These reactions are monitored through pharmacokinetic studies that assess plasma concentrations and metabolite profiles following administration.

Mechanism of Action

The mechanism of action of PR-104 involves several steps:

  1. Activation in Hypoxia: Upon reaching hypoxic tumor regions, PR-104 is converted into its active form (PR-104A).
  2. Formation of Reactive Metabolites: The activated compound generates hydroxylamine and amine derivatives.
  3. DNA Interaction: These derivatives crosslink DNA strands, leading to cytotoxicity specifically in cancer cells that are deficient in oxygen .

Data

Clinical trials have demonstrated that this mechanism allows for selective targeting of tumor cells while sparing normal tissues under aerobic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of PR-104 include:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to light and moisture; requires careful handling during storage.
  • pH Sensitivity: Stability can vary significantly with changes in pH; optimal conditions are necessary for effective use.

Relevant Data

Analytical methods such as liquid chromatography-mass spectrometry are used to assess these properties during formulation development .

Applications

PR-104 has several scientific applications:

  1. Oncology Research: Primarily investigated as a treatment for various solid tumors due to its selective cytotoxicity.
  2. Combination Therapy: Used in conjunction with other chemotherapeutic agents like gemcitabine and docetaxel to enhance antitumor efficacy.
  3. Clinical Trials: Currently undergoing multiple phase I and phase Ib clinical trials to evaluate its safety, tolerability, pharmacokinetics, and therapeutic potential against advanced solid tumors .
Mechanisms of Hypoxia-Selective Activation and Cytotoxicity

PR-104 is a phosphate ester pre-prodrug rapidly hydrolyzed in vivo to the alcohol prodrug PR-104A. This metabolite undergoes enzymatic reduction to cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites, enabling hypoxia-targeted DNA crosslinking. The activation exploits the unique biochemical environment of hypoxic tumor regions while incorporating a secondary, oxygen-independent pathway via specific reductases [1] [2].

Bioreductive Activation Pathways: Role of Nitroreduction and Enzymatic Reduction

PR-104A activation hinges on nitro group reduction, an "electronic switch" that unleashes its DNA-alkylating potential. This reduction occurs via two primary enzymatic pathways:

  • One-electron reductases (e.g., NADPH:cytochrome P450 oxidoreductase, POR): Catalyze the formation of a nitro radical anion under hypoxia. In the absence of oxygen, this radical undergoes further reduction to PR-104H and PR-104M. Critically, oxygen potently quenches this pathway by re-oxidizing the radical intermediate (O₂ inhibition constant: ~0.13 µM in SiHa cells) [2] [4].
  • Two-electron reductases: Directly reduce the nitro group to the hydroxylamine without radical intermediates.

Table 1: Key Enzymes in PR-104A Bioreduction

Reductase ClassExample EnzymesOxygen SensitivityPrimary Site of Action
One-electronNADPH:Cytochrome P450 oxidoreductase (POR)High (Inhibited by O₂)Hypoxic tumor regions
Two-electronAldo-keto reductase 1C3 (AKR1C3)Low (O₂-independent)Aerobic tumor cells, Liver

Hypoxia selectively enhances one-electron reduction >100-fold in tumor cells. This selectivity arises because oxygen competes for electrons during reduction, suppressing activation in normoxic tissues. However, reductase expression varies significantly between tumors, influencing PR-104A's bioactivation efficiency [1] [5].

Hypoxia-Dependent DNA Crosslinking via PR-104H Metabolite Formation

The cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites generated under hypoxia are bifunctional nitrogen mustards. These metabolites form DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription:

  • Mechanism of Crosslink Formation: The activated mustard groups in PR-104H/PR-104M react with guanine N7 positions on opposing DNA strands, creating irreversible covalent linkages. This disrupts DNA strand separation during replication, leading to replication fork collapse and double-strand breaks [2].
  • DNA Repair Dependence: Hypersensitivity in DNA repair-deficient cells (particularly ERCC1-XPF endonuclease mutants and homologous recombination repair (HRR) mutants like Rad51D⁻/⁻) confirms ICLs as the primary cytotoxic lesion. ERCC1-XPF unhooks ICLs during replication, while HRR repairs resulting double-strand breaks. Loss of these pathways dramatically increases PR-104A potency under hypoxia (e.g., >10-fold in ERCC1⁻/⁻ cells) [2].
  • Bystander Effects: Active metabolites (PR-104H, PR-104M) diffuse from severely hypoxic sites (diffusion coefficient: ~1.2 × 10⁻⁶ cm²/s in multicellular layers). This diffusion enables cytotoxic effects in adjacent aerobic regions up to 100 µm away, expanding the therapeutic reach beyond the hypoxic core. Modeling studies attribute 30–50% of PR-104's in vivo antitumor activity to this bystander killing [4].

Table 2: Cytotoxic Metabolites of PR-104A and Their Actions

MetaboliteFormation PathwayKey ActionCytotoxic Consequence
PR-104HNitroreduction (Hypoxia or AKR1C3)DNA interstrand crosslinkingReplication fork collapse, DSBs
PR-104MFurther reduction of PR-104HDNA interstrand crosslinkingPersistent DNA damage, cell death

Dual Activation Mechanisms: Hypoxia-Independent AKR1C3-Mediated Metabolism

Beyond hypoxia-dependent activation, PR-104A exhibits oxygen-insensitive cytotoxicity mediated by the two-electron reductase AKR1C3 (aldo-keto reductase 1C3):

  • AKR1C3 Specificity: This enzyme directly reduces PR-104A to PR-104H without generating oxygen-sensitive radical intermediates. Consequently, activation occurs even under aerobic conditions in tumors expressing high AKR1C3 levels [1] [5].
  • Tissue Distribution: AKR1C3 is overexpressed in certain cancers (e.g., prostate, acute lymphoblastic leukemia) but shows limited expression in normal tissues, preserving tumor selectivity. However, its contribution varies significantly; in leukemia xenografts, AKR1C3 correlates with high PR-104 sensitivity, while in solid tumors, its expression poorly predicts response, suggesting hypoxia dominates activation in those contexts [1].
  • Synergy with Hypoxia Activation: AKR1C3 expands PR-104's cytotoxicity beyond hypoxic regions. Tumors with both hypoxia and high AKR1C3 expression show the deepest regressions in preclinical models. However, human liver also expresses AKR1C3, contributing to systemic PR-104A activation and metabolite exposure, which is lower in patients than in mice at equivalent doses [1] [3].

Table 3: Comparison of PR-104A Activation Pathways

FeatureHypoxia-Dependent (POR)AKR1C3-Mediated
Oxygen SensitivityHigh (Inhibited by >0.13 µM O₂)Low (O₂-independent)
Key Enzyme(s)One-electron reductases (POR)AKR1C3
Dominant MetabolitePR-104HPR-104H
Tumor Selectivity DriverLow tumor oxygenationTumor AKR1C3 overexpression

Properties

CAS Number

851627-62-8

Product Name

PR-104

IUPAC Name

2-[N-(2-bromoethyl)-2,4-dinitro-6-(2-phosphonooxyethylcarbamoyl)anilino]ethyl methanesulfonate

Molecular Formula

C14H20BrN4O12PS

Molecular Weight

579.3 g/mol

InChI

InChI=1S/C14H20BrN4O12PS/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27)

InChI Key

GZSOKPMDWVRVMG-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

PR 104; PR-104; PR104.

Canonical SMILES

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.